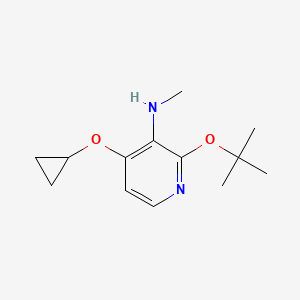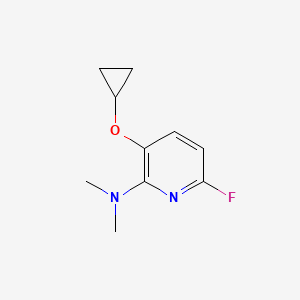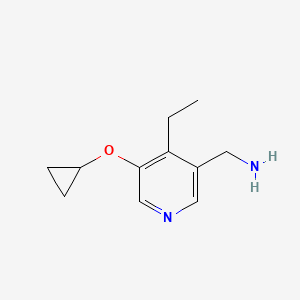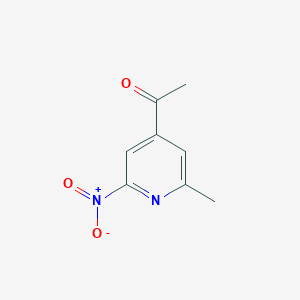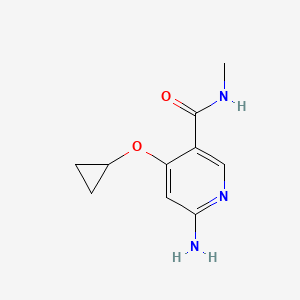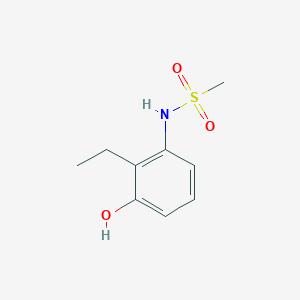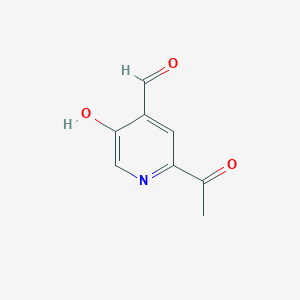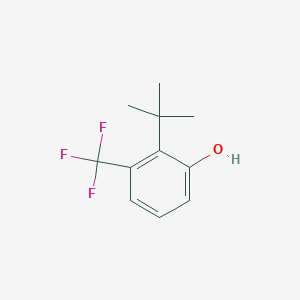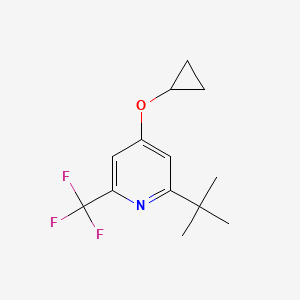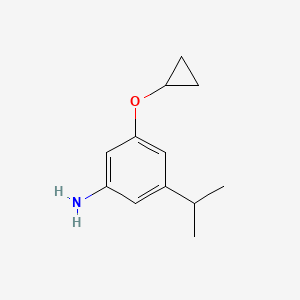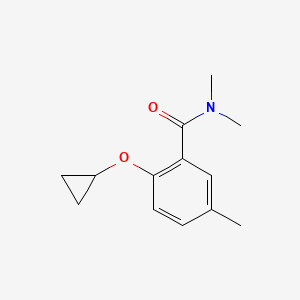
2-Cyclopropoxy-N,N,5-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-N,N,5-trimethylbenzamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.282 g/mol . This compound is known for its unique chemical structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
The synthesis of 2-Cyclopropoxy-N,N,5-trimethylbenzamide involves several steps. One common method includes the reaction of 2-cyclopropoxybenzoic acid with N,N-dimethylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
2-Cyclopropoxy-N,N,5-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-N,N,5-trimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain medical conditions.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-N,N,5-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
2-Cyclopropoxy-N,N,5-trimethylbenzamide can be compared with other similar compounds, such as:
2-Cyclopropoxy-N,N,6-trimethylbenzamide: This compound has a similar structure but with a different substitution pattern on the benzamide core.
2-(Cyclopropylmethoxy)-N,N,5-trimethylbenzamide: This compound has a cyclopropylmethoxy group instead of a cyclopropoxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropoxy group, which imparts distinct chemical and biological characteristics .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-N,N,5-trimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-9-4-7-12(16-10-5-6-10)11(8-9)13(15)14(2)3/h4,7-8,10H,5-6H2,1-3H3 |
Clave InChI |
LNVQMHRSDZVIHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2CC2)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




